molecular formula C16H15NO4S B386314 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine

4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine

Cat. No.: B386314
M. Wt: 317.4g/mol
InChI Key: GNRXNZIMNNDJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine is a chemical compound characterized by the presence of a dibenzofuran moiety attached to a sulfonyl group, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine typically involves the following steps:

    Preparation of Dibenzofuran-2-sulfonyl Chloride: This is achieved by reacting dibenzofuran with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

    Coupling Reaction: The dibenzofuran-2-sulfonyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This involves:

    Continuous Flow Reactors: These are used to maintain consistent reaction conditions and improve yield.

    Purification Techniques: Methods such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the dibenzofuran ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential antimicrobial properties. Studies have shown that derivatives of dibenzofuran-2-sulfonyl compounds exhibit significant activity against various bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dibenzofuran moiety can intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran-2-sulfonyl Chloride: A precursor in the synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine.

    Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.

    Sulfonyl Compounds: Other compounds containing the sulfonyl group attached to different aromatic systems.

Uniqueness

This compound is unique due to the combination of the dibenzofuran moiety and the morpholine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4g/mol

IUPAC Name

4-dibenzofuran-2-ylsulfonylmorpholine

InChI

InChI=1S/C16H15NO4S/c18-22(19,17-7-9-20-10-8-17)12-5-6-16-14(11-12)13-3-1-2-4-15(13)21-16/h1-6,11H,7-10H2

InChI Key

GNRXNZIMNNDJEE-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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